molecular formula C10H16N2O B13949111 2-[4-(Aminomethyl)phenoxy]propan-1-amine CAS No. 766503-59-7

2-[4-(Aminomethyl)phenoxy]propan-1-amine

Cat. No.: B13949111
CAS No.: 766503-59-7
M. Wt: 180.25 g/mol
InChI Key: DKFYCCCICFBICE-UHFFFAOYSA-N
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Description

2-[4-(Aminomethyl)phenoxy]propan-1-amine is a chemical compound of interest in neuroscience and pharmaceutical research. Its molecular structure, featuring both phenoxy and primary amine functional groups, is characteristic of ligands that interact with monoaminergic systems in the brain. This compound is intended for research applications such as in vitro assay development and as a synthetic intermediate in the investigation of novel psychoactive substances. Research into depression and related psychiatric disorders often involves chiral compounds, as the enantiomers of a drug can have vastly different biological activities and pharmacokinetic profiles . The development of single-enantiomer drugs, rather than racemic mixtures, is a major focus in modern pharmacology to achieve more selective action, improved therapeutic indices, and simpler pharmacokinetics . While the specific mechanism of action for 2-[4-(Aminomethyl)phenoxy]propan-1-amine requires further investigation, compounds with analogous structures are frequently explored for their potential as monoamine reuptake inhibitors . This research is crucial for understanding the neurochemical basis of conditions like major depressive disorder and for developing new treatment strategies . This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

766503-59-7

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

2-[4-(aminomethyl)phenoxy]propan-1-amine

InChI

InChI=1S/C10H16N2O/c1-8(6-11)13-10-4-2-9(7-12)3-5-10/h2-5,8H,6-7,11-12H2,1H3

InChI Key

DKFYCCCICFBICE-UHFFFAOYSA-N

Canonical SMILES

CC(CN)OC1=CC=C(C=C1)CN

Origin of Product

United States

Preparation Methods

Reductive Amination Approach

One prevalent method for preparing 2-[4-(Aminomethyl)phenoxy]propan-1-amine involves the reductive amination of 4-formylphenoxypropan-1-amine derivatives. This process typically includes:

  • Starting Material: 4-formylphenoxypropan-1-amine or its protected analogs.
  • Reagents: Aminomethyl donors such as ammonium salts or primary amines.
  • Reducing Agents: Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB).
  • Solvent System: Mixtures of methanol and dimethylformamide (DMF) or other polar aprotic solvents.
  • Conditions: Mild temperatures (room temperature to 40°C) to avoid side reactions.

This method allows selective formation of the aminomethyl group at the para position of the phenoxy ring, with high yields and purity after chromatographic purification.

Nucleophilic Substitution on Halogenated Precursors

Another preparation method utilizes nucleophilic substitution on halogenated phenoxypropan-1-amine intermediates:

  • Halogenated Intermediate: 4-(chloromethyl)phenoxypropan-1-amine or bromomethyl derivatives.
  • Nucleophile: Ammonia or primary amines to introduce the aminomethyl group.
  • Solvent: Polar solvents such as ethanol or acetonitrile.
  • Temperature: Elevated temperatures (50–80°C) to facilitate substitution.
  • Workup: Extraction and purification by recrystallization or chromatography.

This approach is advantageous for its straightforward reaction setup and scalability.

Protection and Deprotection Strategies

Given the presence of multiple amine groups, protection of amines as carbamates (e.g., Boc or Fmoc groups) is often employed during intermediate steps to prevent side reactions. Deprotection is typically achieved using acidic conditions (e.g., trifluoroacetic acid in dichloromethane) after the key substitution steps are complete.

Representative Synthetic Scheme

Step Reaction Type Starting Material Reagents/Conditions Product Yield (%)
1 Protection 2-[4-(Aminomethyl)phenoxy]propan-1-amine Boc2O, base (e.g., triethylamine), solvent Boc-protected intermediate 85–90
2 Halogenation Protected phenoxypropan-1-amine NBS or PBr3, solvent Halomethyl intermediate 75–80
3 Nucleophilic substitution Halomethyl intermediate NH3 or primary amine, solvent, heat Protected aminomethyl derivative 70–85
4 Deprotection Protected aminomethyl derivative TFA, solvent 2-[4-(Aminomethyl)phenoxy]propan-1-amine 90–95

Analytical and Purification Techniques

  • Chromatography: Flash column chromatography using silica gel with gradients of ethyl acetate/hexane or methanol/dichloromethane.
  • Crystallization: Recrystallization from ethanol or ethyl acetate.
  • Characterization: NMR (1H, 13C), mass spectrometry, and IR spectroscopy confirm the structure and purity.

Summary Table of Preparation Methods

Method Key Reagents Advantages Limitations Typical Yield (%)
Reductive Amination NaBH3CN, ammonium salts High selectivity, mild conditions Requires careful pH control 80–90
Nucleophilic Substitution NH3, halogenated intermediates Simple setup, scalable Elevated temperatures needed 70–85
Protection/Deprotection Steps Boc2O, TFA Prevents side reactions Adds extra steps and time 85–95 (combined)

Chemical Reactions Analysis

Types of Reactions

2-[4-(Aminomethyl)phenoxy]propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-[4-(Aminomethyl)phenoxy]propan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(Aminomethyl)phenoxy]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The phenoxy group provides additional stability and specificity in these interactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents on Phenoxy Ring Amine Position/Modification Molecular Weight Key Biological Activity/Application Evidence ID
2-[4-(Aminomethyl)phenoxy]propan-1-amine -CH2NH2 (para) Propan-1-amine ~194.24 g/mol Hypothesized enzyme inhibition (inference) N/A
OX03393 -Benzo[d]thiazol-2-yl (para) N,N-Dimethylpropan-1-amine ~312.41 g/mol Squalene synthase inhibition (moderate potency)
OX03383 -Phenylethynyl (para) N,N-Dimethylpropan-1-amine ~279.37 g/mol Squalene synthase inhibition
3-[4-[2-(Dimethylamino)ethyl]phenoxy]-N,N-dimethylpropan-1-amine -CH2CH2N(CH3)2 (para) N,N-Dimethylpropan-1-amine ~264.38 g/mol Not specified (structural analog)
2-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride -CF3 (para) Propan-1-amine (hydrochloride salt) ~255.66 g/mol Pharmaceutical intermediate
(3S)-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine (Fluoxetine) -CF3 (para), -Ph (meta) N-Methylpropan-1-amine ~309.33 g/mol Selective serotonin reuptake inhibitor (SSRI)

Substituent Effects on Activity

  • Electron-Withdrawing Groups (e.g., -CF3): The trifluoromethyl group in 2-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride enhances metabolic stability and lipophilicity, making it a robust intermediate for CNS-targeting drugs . In contrast, the aminomethyl (-CH2NH2) group in the target compound may improve water solubility but reduce membrane permeability.
  • Aromatic Heterocycles (e.g., Benzothiazole) : OX03393’s benzothiazole substituent enables π-π stacking with hydrophobic enzyme pockets, though its bulkiness may reduce potency compared to smaller substituents .

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., ) enhance aqueous solubility, whereas lipophilic groups (e.g., -CF3) improve blood-brain barrier penetration.
  • Stereochemistry : Fluoxetine’s (3S) configuration is critical for SSRI activity, highlighting the importance of chiral centers in analogs .

Biological Activity

2-[4-(Aminomethyl)phenoxy]propan-1-amine, also known as a phenoxypropylamine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various pharmacologically active agents, leading to investigations into its therapeutic properties, particularly in neuropharmacology and antimicrobial activity.

Chemical Structure and Properties

The chemical structure of 2-[4-(Aminomethyl)phenoxy]propan-1-amine can be represented as follows:

C10H15NO\text{C}_{10}\text{H}_{15}\text{N}\text{O}

This compound features a phenoxy group attached to a propan-1-amine backbone, which is crucial for its biological interactions.

Antimicrobial Activity

Recent studies have indicated that phenoxypropylamines exhibit significant antimicrobial properties. For instance, derivatives similar to 2-[4-(Aminomethyl)phenoxy]propan-1-amine have shown potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 3.12 to 12.5 μg/mL, suggesting strong antibacterial effects compared to standard antibiotics like ciprofloxacin .

Neuropharmacological Effects

The compound has also been explored for its neuropharmacological effects. Research indicates that it may influence neurotransmitter systems, particularly those involving serotonin and norepinephrine. This is significant given the structural similarities with known antidepressants such as fluoxetine. In vitro studies have demonstrated that derivatives of this compound maintain antidepressant-like activity without exhibiting additional side effects .

Study on Antimicrobial Efficacy

In a comparative study, various phenoxypropylamine derivatives were synthesized and evaluated for their antibacterial properties. The results indicated that compounds with specific substitutions on the aromatic ring exhibited enhanced activity against Gram-positive bacteria. The study concluded that the presence of the aminomethyl group was critical for the observed antimicrobial potency .

Neuropharmacological Assessment

Another investigation focused on the neuropharmacological profile of 2-[4-(Aminomethyl)phenoxy]propan-1-amine. The study utilized animal models to assess behavioral changes associated with depression and anxiety. Results showed that administration of the compound led to a significant reduction in depressive behaviors, comparable to established antidepressants. This suggests a potential role for this compound in treating mood disorders .

Tables

Activity MIC (µg/mL) Tested Strain
Antibacterial3.12 - 12.5Staphylococcus aureus
Antibacterial6.25 - 25Escherichia coli
Antidepressant-like activityN/AAnimal model studies

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